molecular formula C22H23NO4 B6308022 (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid CAS No. 1415018-78-8

(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B6308022
CAS No.: 1415018-78-8
M. Wt: 365.4 g/mol
InChI Key: NANBTYVNWVGYFU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the Fmoc protecting group to a 3-methyl-piperidine-3-carboxylic acid molecule. This could be achieved through a reaction with Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide) in the presence of a base .


Molecular Structure Analysis

The molecular structure would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a methyl group and a carboxylic acid group attached to the third carbon atom. The Fmoc group would also be attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in typical acid-base reactions. The carboxylic acid could donate a proton (H+) to a base, forming a carboxylate anion .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the Fmoc protecting group. Generally, carboxylic acids are polar and can form hydrogen bonds, which could influence its solubility and boiling/melting points .

Safety and Hazards

As with any chemical compound, handling “(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely involve its use in peptide synthesis and potentially in the development of new pharmaceuticals. Continued research into improving the efficiency and selectivity of peptide synthesis is an important area of study .

Properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBTYVNWVGYFU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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